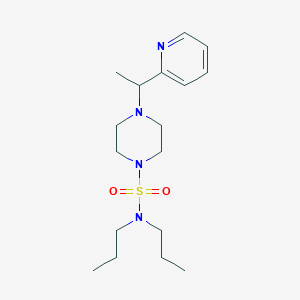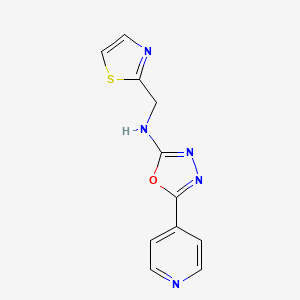
N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide typically involves the reaction of piperazine with appropriate sulfonyl chlorides and pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide
- N,N-diethyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide
- N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-carbamate
Uniqueness
N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2S/c1-4-10-20(11-5-2)24(22,23)21-14-12-19(13-15-21)16(3)17-8-6-7-9-18-17/h6-9,16H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTUYROSZIRWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N1CCN(CC1)C(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969292.png)
![[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol](/img/structure/B6969297.png)

![N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide](/img/structure/B6969313.png)
![1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one](/img/structure/B6969327.png)
![4-fluoro-N,3,5-trimethyl-N-[(2-methylfuran-3-yl)methyl]benzenesulfonamide](/img/structure/B6969329.png)
![2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B6969336.png)
![7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6969339.png)
![N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B6969345.png)
![1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6969353.png)
![3-[5-Methyl-4-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B6969363.png)
![5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6969370.png)

![3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B6969386.png)
